Mevalonate
Overview
Description
Mevalonate is a key intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, including cholesterol and other vital lipids. This pathway plays a significant role in various cellular functions, from cholesterol synthesis to growth control (Goldstein & Brown, 1990).
Synthesis Analysis
The synthesis of mevalonate involves the enzyme HMG-CoA reductase, which catalyzes the reduction of HMG-CoA to mevalonate. This step is considered one of the most significant regulatory points in the mevalonate pathway. In particular, the activity of HMG-CoA reductase is essential for DNA replication, indicating a crucial role of mevalonate production in cell cycle progression (Quesney-Huneeus, Wiley, & Siperstein, 1979).
Molecular Structure Analysis
While specific details on the molecular structure of mevalonate are not provided in the searched papers, it is understood that mevalonate is a six-carbon molecule derived from the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). The structure of mevalonate is foundational for the subsequent steps in the biosynthesis of isoprenoids and cholesterol.
Chemical Reactions and Properties
The conversion of mevalonate to isoprenoids involves several key enzymatic steps, including phosphorylations and decarboxylation. Mevalonate is first phosphorylated to mevalonate-5-phosphate, then to mevalonate-5-diphosphate, and finally converted to isopentenyl diphosphate (IPP) through a decarboxylation process. These reactions underscore the chemical versatility of mevalonate in isoprenoid biosynthesis (Miziorko, 2011).
Physical Properties Analysis
The physical properties of mevalonate, such as solubility and stability, are crucial for its function within biological systems. Although specific physical properties were not highlighted in the accessed papers, the role of mevalonate in cellular processes suggests it has suitable solubility and stability to participate effectively in enzymatic reactions within the aqueous environment of the cell.
Chemical Properties Analysis
Mevalonate's chemical properties, including its reactivity and role as a precursor in the synthesis of isoprenoids and cholesterol, highlight its importance in cellular metabolism and regulation. The mevalonate pathway's regulation, particularly through feedback mechanisms involving dietary cholesterol, demonstrates the interconnectedness of mevalonate's chemical properties with overall metabolic homeostasis (Siperstein & Fagan, 1966).
Scientific Research Applications
Mevalonate in Insect Biochemistry
- Field : Insect Biochemistry
- Application : Mevalonate kinase (MevK) is an important enzyme in the mevalonate pathway that catalyzes the phosphorylation of mevalonate into phosphomevalonate and is involved in juvenile hormone biosynthesis .
- Methods : The structure model of MevK from the red flour beetle Tribolium castaneum (TcMevK) was presented, which adopts a compact α/β conformation . Computational simulation combined with site-directed mutagenesis and biochemical analyses were used to define the binding mode of TcMevK to cofactors and substrates .
- Results : TcMevK showed optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for mevalonate as the substrate . The expression profiles and RNA interference of TcMevK indicated its critical role in controlling juvenile hormone biosynthesis, as well as its participation in the production of other terpenoids in T. castaneum .
Mevalonate in Cancer Chemoprevention
- Field : Cancer Chemoprevention
- Application : Terpenes, which are synthesized via the mevalonate pathway, have been shown to have chemopreventative effects in cancers of the colon, bladder, skin, and liver .
- Methods : Various studies have pointed to chemoprevention effects across the broad array of structural classes of the terpenes, from the very small-molecule monoterpenes (10 carbon atoms) to the tetraterpenes (40 carbon atoms) .
- Results : These compounds have been shown to have robust effects on the development and progression of cancers . Mechanistically, these actions tend to cluster into effects of reactive oxygen species and mediators of inflammation which are key players in carcinogenesis .
Mevalonate in Cholesterol Synthesis
- Field : Cholesterol Synthesis
- Application : Mevalonate is the key intermediate of the in vivo cholesterol synthesis process .
- Methods : Its plasmatic levels are an indirect measure of in vivo cholesterol synthesis and, therefore, facilitate clinical research into pharmacological activity of anti-hypercholesterolemic drugs such as statins .
- Results : The results or outcomes obtained from this application are not specified in the source .
Mevalonate in Immune Training
- Field : Immunology
- Application : The relevance of mevalonate metabolism in BCG-induced immune training was demonstrated when statins were shown to impair both, the memory of monocytes in the in vitro model and the clinical outcome of BCG treatment for bladder cancer .
- Methods : The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Mevalonate in Archaea Metabolism
- Field : Archaea Metabolism
- Application : In most eukaryotes and archaea, IPP and DMAPP are generated through the mevalonate pathway .
- Methods : Two novel enzymes, mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase from Thermoplasma acidophilum, were identified, which act sequentially in a putative alternate mevalonate pathway .
- Results : The results or outcomes obtained from this application are not specified in the source .
Mevalonate in Immuno-Oncology
- Field : Immuno-Oncology
- Application : Immuno-oncology refers to the multifaceted relationship between our immune system and a developing cancer but also includes therapeutic approaches that harness the body’s immune system to fight cancer . The recognition that metabolic reprogramming governs immunity was a key finding with important implications for immuno-oncology .
- Methods : The methods of application or experimental procedures, including any relevant technical details or parameters, are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Mevalonate in Plant Metabolism
- Field : Plant Metabolism
- Methods : Various compounds with novel structures have been found and shown a variety of biological activities . With the wide application of various biotechnological methods and synthetic biology strategies, the key enzymes for the synthesis of sesquiterpenes and triterpenoids have become a new research hotspot .
- Results : A variety of key genes of MVA biosynthesis pathway have been successfully cloned and expressed, providing new ideas for metabolic pathways of sesquiterpenoids and triterpenoids for application in plant engineering .
Mevalonate in Immuno-Oncology
- Field : Immuno-Oncology
- Application : Immuno-oncology refers to the multifaceted relationship between our immune system and a developing cancer but also includes therapeutic approaches that harness the body’s immune system to fight cancer . The recognition that metabolic reprogramming governs immunity was a key finding with important implications for immuno-oncology .
- Methods : In this review, the authors explore how activation and differentiation-induced metabolic reprogramming affects the mevalonate pathway for cholesterol biosynthesis in immune and cancer cells .
Safety And Hazards
Future Directions
There is growing evidence indicating that increased mevalonate pathway flux is a general feature of cancer . Mechanistic insights underlying increased mevalonate flux have reignited the field, with investigators uncovering regulatory roles for well-studied oncogenic drivers and tumor suppressors . The potential use of MVA pathway inhibitors to improve therapeutic window in cancer is being explored .
properties
IUPAC Name |
3,5-dihydroxy-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLQQUUPVSXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040546 | |
Record name | DL-Mevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |
Record name | MEVALONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Mevalonate | |
Color/Form |
Oily liquid | |
CAS RN |
150-97-0 | |
Record name | Mevalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mevalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Mevalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEVALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UOB36OCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MEVALONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.